2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile
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Overview
Description
2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile is a heterocyclic compound with a fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile typically involves multicomponent reactions. One common method includes the reaction of cyclohexanone with tetracyanoethylene and an aryl aldehyde in the presence of ammonium acetate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative activity against various cancer cell lines.
Medicine: Potential therapeutic agent for treating cancer due to its antiproliferative properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The antiproliferative activity of 2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile is primarily due to its ability to alkylate nucleophilic sites on tumor-cell DNA molecules. The cyano groups in the compound facilitate this alkylation, leading to the inhibition of tumor cell growth . The compound targets various molecular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 4-Aryl-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides
Uniqueness
2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile is unique due to its multiple cyano groups, which enhance its antiproliferative activity. This distinguishes it from other similar compounds that may lack such functional groups or exhibit different biological activities .
Properties
Molecular Formula |
C19H15N5 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C19H15N5/c20-10-18(11-21)15-8-4-5-9-16(15)24-17(19(18,12-22)13-23)14-6-2-1-3-7-14/h1-3,6-7,17,24H,4-5,8-9H2 |
InChI Key |
XJJRDPZLHDKFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(C(C(N2)C3=CC=CC=C3)(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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